molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one CAS No. 76044-31-0

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Cat. No.: B1417698
CAS No.: 76044-31-0
M. Wt: 136.11 g/mol
InChI Key: JDPCCIANHKTFII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is pivotal in cell cycle regulation . The interaction between this compound and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity. This inhibition can result in the arrest of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound has demonstrated significant cytotoxic activity . It induces apoptosis and cell cycle arrest, primarily at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, this compound influences cell signaling pathways by modulating the activity of proteins involved in apoptosis and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with critical residues . This binding disrupts the enzyme’s ability to phosphorylate its substrates, leading to cell cycle arrest. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPCCIANHKTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504110
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76044-31-0
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-31-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of the product of Example 42 (500 mg) in ethanol (20 mL) is added 4N aqueous sodium hydroxide (1 mL) and the whole stirred at reflux under nitrogen for 2 hours. It is cooled, filtered and the filtrate neutralized with glacial acetic acid with ice cooling to produce the solid 9-carboxymethyl-2-(2-fluorophenyl)-7,8,9,10-tetrahydropyrido[3,4-e][(1,2,4]triazolo[1,5-c]pyrimidin-5(6H)one.
Name
product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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